Tetrabromoterephthalic acid
Overview
Description
Tetrabromoterephthalic acid (TBTA) is a brominated flame retardant (BFR) that has been widely used in the manufacture of plastics, textiles, and other materials. It is a polybrominated compound that is composed of four bromine atoms attached to two terephthalic acid molecules. TBTA is a persistent, bioaccumulative, and toxic (PBT) chemical that has been identified as a potential endocrine disruptor and carcinogen. TBTA is also known to be persistent in the environment, as it does not readily degrade in air, water, or soil.
Scientific Research Applications
Halogen-Bonding-Driven Self-Assembly of Solvates
- Scientific Field : Crystallography .
- Summary of Application : TBTA has been used in the formation of two solvates with acetonitrile (MeCN) and methanol (MeOH), namely H2Br4tp·2MeCN (1MeCN) and H2Br4tp·2MeOH (2MeOH). These solvates are assembled via simultaneous Br···Br, Br···O, and Br···π halogen bonding interactions .
- Methods of Application : The host structures of both 1MeCN and 2MeOH are assembled via the occurrence of simultaneous Br···Br, Br···O, and Br···π halogen bonding interactions, existing between the H2Br4tp molecular tectons .
- Results or Outcomes : These materials show a reversible release/resorption of solvent molecules accompanied by evident crystallographic phase transitions .
Synthesis of Organic Co-crystals/Salts
- Scientific Field : Crystal Engineering .
- Summary of Application : TBTA, which is able to participate in both hydrogen bonding and halogen bonding, has been used as a co-crystallizing agent to synthesize four different organic co-crystals/salts .
- Methods of Application : TBTA interacts with the pyridyl-containing co-formers through hydrogen bonding and exploits several types of halogen bonding (Br⋯O, Br⋯H, Br⋯Br, Br⋯π interactions etc.) and π⋯π interactions to assemble in the solid state .
- Results or Outcomes : Solid-state luminescence studies reveal that all compounds show a blue shift. Electrical conductivity measurements on the ITO/sample/Al sandwich structures of these supramolecular complexes reveal Schottky barrier diode behaviour and photoresponsivity under illumination .
Synthesis of Flame Retardant Polyesters
- Scientific Field : Polymer Chemistry .
- Summary of Application : TBTA is used as a monomer for the synthesis of flame retardant polyesters .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcome is the production of flame retardant polyesters .
Solvothermal Synthesis of Cadmium Coordination Polymers
- Scientific Field : Coordination Chemistry .
- Summary of Application : TBTA has been used in solvothermal reactions with cadmium nitrate and different bis-imidazoles to provide four new Cd(II) coordination polymers .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcome is the formation of four new Cd(II) coordination polymers .
properties
IUPAC Name |
2,3,5,6-tetrabromoterephthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br4O4/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16/h(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXPXUDJXYVOFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)C(=O)O)Br)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20279357 | |
Record name | Tetrabromoterephthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20279357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabromoterephthalic acid | |
CAS RN |
5411-70-1 | |
Record name | 5411-70-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12442 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetrabromoterephthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20279357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrabromoterephthalic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.